molecular formula C21H28O6 B1663942 16alpha-Hydroxyprednisolone CAS No. 13951-70-7

16alpha-Hydroxyprednisolone

Cat. No.: B1663942
CAS No.: 13951-70-7
M. Wt: 376.4 g/mol
InChI Key: SEKYBDYVXDAYPY-ILNISADRSA-N
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Description

16alpha-Hydroxyprednisolone is a synthetic glucocorticoid, a class of corticosteroids that mimic the effects of hormones produced by the adrenal glands. It is primarily used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol .

Mechanism of Action

Target of Action

16alpha-Hydroxyprednisolone is a glucocorticoid, similar to cortisol . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to changes in gene expression . This binding results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes occur over hours to days .

Biochemical Pathways

This compound is a metabolite of the glucocorticoid budesonide . It is formed from budesonide by the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes . The compound can be obtained from hydrocortisone bioconversion by combining a 1,2-dehydrogenation reaction performed by Arthrobacter simplex ATCC 31652 with a 16alpha-hydroxylation reaction by Streptomyces roseochromogenes ATCC 13400 .

Pharmacokinetics

It is known that glucocorticoids like prednisolone, which is similar to this compound, are well-absorbed and have a short duration of action . The half-life of prednisolone is 2.1-3.5 hours .

Result of Action

The result of the action of this compound is the suppression of the immune system and inflammation . This leads to a decrease in symptoms in various conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the bioconversion of hydrocortisone into this compound . Furthermore, genetic factors can have a major influence on the pharmacokinetic and dynamic profile of the individual patient .

Biochemical Analysis

Preparation Methods

The preparation of 16alpha-Hydroxyprednisolone involves several synthetic routes and reaction conditions. One common method starts with 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate as the starting material. This compound undergoes a series of reactions including oxidation, bromo-hydroxylation, debromination, and alcoholysis to yield this compound . The process is designed to control impurities and ensure a high overall conversion rate, making it suitable for industrial production .

Chemical Reactions Analysis

16alpha-Hydroxyprednisolone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydroxylation: This reaction involves the introduction of a hydroxyl group (-OH) into the molecule. Enzymes like cytochrome P450 can catalyze this reaction.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

16alpha-Hydroxyprednisolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKYBDYVXDAYPY-ILNISADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930496
Record name 16alpha-Hydroxyprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13951-70-7
Record name 16α-Hydroxyprednisolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13951-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha-Hydroxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013951707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Hydroxyprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16.ALPHA.-HYDROXYPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW97540DC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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